molecular formula C14H17NO2S2 B10967309 N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide

N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide

Cat. No.: B10967309
M. Wt: 295.4 g/mol
InChI Key: NMEPUCQCVOCNRQ-UHFFFAOYSA-N
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Description

N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides. This compound features a thiophene ring, which is a five-membered heteroaromatic ring containing sulfur, and a sulfonamide group, which is known for its significant biological activity. The presence of the 2,5-dimethylphenyl group enhances its chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with thiophene-2-sulfonyl chloride and 1-(2,5-dimethylphenyl)ethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under basic conditions provided by a base like triethylamine.

    Procedure: The thiophene-2-sulfonyl chloride is added dropwise to a solution of 1-(2,5-dimethylphenyl)ethylamine in the presence of the base. The mixture is stirred at room temperature for several hours to ensure complete reaction.

    Purification: The product is then purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using similar reaction conditions but with optimized parameters to increase yield and reduce costs. Continuous flow reactors and automated systems can be employed to enhance efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols or amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial, anti-inflammatory, and anticancer properties.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors, thereby inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-carboxamide: Similar structure but with a carboxamide group instead of a sulfonamide.

    N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonyl chloride: Precursor in the synthesis of the sulfonamide compound.

    2,5-Dimethylthiophene: Lacks the sulfonamide group but shares the thiophene ring and dimethylphenyl group.

Uniqueness

N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide is unique due to its combination of the thiophene ring and sulfonamide group, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C14H17NO2S2

Molecular Weight

295.4 g/mol

IUPAC Name

N-[1-(2,5-dimethylphenyl)ethyl]thiophene-2-sulfonamide

InChI

InChI=1S/C14H17NO2S2/c1-10-6-7-11(2)13(9-10)12(3)15-19(16,17)14-5-4-8-18-14/h4-9,12,15H,1-3H3

InChI Key

NMEPUCQCVOCNRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(C)NS(=O)(=O)C2=CC=CS2

Origin of Product

United States

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